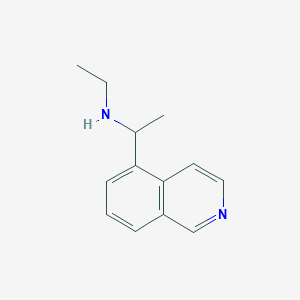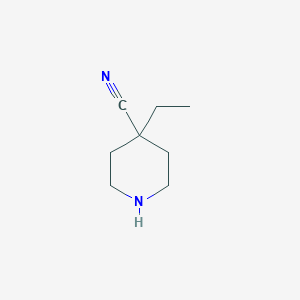
3-(2-aminoethoxy)-N-methylpropanamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-aminoethoxy)-N-methylpropanamidehydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an aminoethoxy group and a methylpropanamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethoxy)-N-methylpropanamidehydrochloride typically involves the reaction of 2-aminoethoxyethanol with N-methylpropanamide under specific conditions. The process may include steps such as:
Reaction of 2-aminoethoxyethanol with N-methylpropanamide: This step involves the use of a base like triethylamine (TEA) and a solvent such as tetrahydrofuran (THF) to facilitate the reaction.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve:
Batch or Continuous Flow Reactors: Utilizing reactors that allow for precise control of reaction conditions.
Catalysts and Reagents: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethoxy)-N-methylpropanamidehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The aminoethoxy group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
3-(2-aminoethoxy)-N-methylpropanamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-aminoethoxy)-N-methylpropanamidehydrochloride involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with target molecules, while the methylpropanamide group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-aminoethoxy)ethanol: Shares the aminoethoxy group but lacks the methylpropanamide group.
N-methylpropanamide: Contains the methylpropanamide group but lacks the aminoethoxy group.
2-(2-dimethylamino)ethoxyethanol: Similar structure but with a dimethylamino group instead of an aminoethoxy group.
Uniqueness
3-(2-aminoethoxy)-N-methylpropanamidehydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H15ClN2O2 |
|---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
3-(2-aminoethoxy)-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-8-6(9)2-4-10-5-3-7;/h2-5,7H2,1H3,(H,8,9);1H |
InChI Key |
WBKGWKHPPMCEKA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCOCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


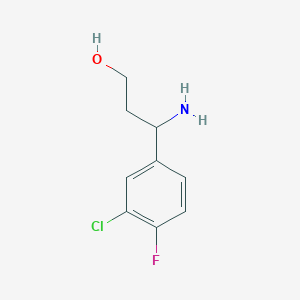
![rac-(1R,4S,5R)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13561428.png)
![2-[[4-[(1E)-2-[4-[[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]amino]-N,N,N-triethyl-2-oxoethanaminium Chloride](/img/structure/B13561434.png)
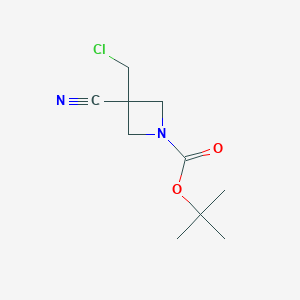
![rel-benzylN-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B13561457.png)

![2-({Bicyclo[2.2.1]heptan-2-yl}methyl)pyrrolidinehydrochloride](/img/structure/B13561470.png)
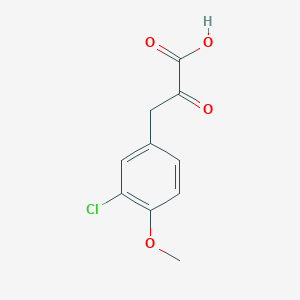
![11-Oxa-3-thia-5-azatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene](/img/structure/B13561484.png)
![rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13561493.png)
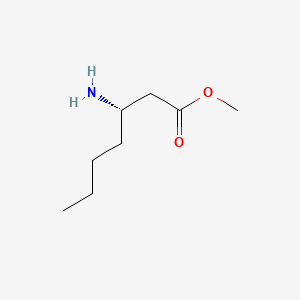
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile](/img/structure/B13561513.png)
